di-tert-butyl 2,2'-(cyclopropane-1,1-diyl)(4S,4'S)-bis(4,5-dihydrooxazole-4-carboxylate)
CAS No.:
Cat. No.: VC16780247
Molecular Formula: C19H28N2O6
Molecular Weight: 380.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C19H28N2O6 |
|---|---|
| Molecular Weight | 380.4 g/mol |
| IUPAC Name | tert-butyl 2-[1-[4-[(2-methylpropan-2-yl)oxycarbonyl]-4,5-dihydro-1,3-oxazol-2-yl]cyclopropyl]-4,5-dihydro-1,3-oxazole-4-carboxylate |
| Standard InChI | InChI=1S/C19H28N2O6/c1-17(2,3)26-13(22)11-9-24-15(20-11)19(7-8-19)16-21-12(10-25-16)14(23)27-18(4,5)6/h11-12H,7-10H2,1-6H3 |
| Standard InChI Key | LKXTWWHADOFMCC-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC(=O)C1COC(=N1)C2(CC2)C3=NC(CO3)C(=O)OC(C)(C)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure features a central cyclopropane ring bonded to two 4,5-dihydrooxazole (oxazoline) rings via 1,1-diyl linkages. Each oxazoline moiety is further esterified with a tert-butyl group at the 4-position, creating a sterically hindered environment. The (4S,4'S) configuration ensures chirality, which is critical for its role in asymmetric catalysis.
Key physicochemical properties include:
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 380.44 g/mol | |
| Boiling Point | Not reported | |
| Storage Conditions | Inert atmosphere, 2–8°C | |
| Purity | 95% |
The tert-butyl groups enhance solubility in nonpolar solvents while the oxazoline rings provide coordination sites for metal catalysts.
Synthesis and Manufacturing
Synthetic Pathways
The compound is synthesized through a multi-step sequence:
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Cyclopropanation: A 1,1-di-substituted cyclopropane intermediate is formed via [2+1] cycloaddition using dihalocarbenes or transition-metal-catalyzed methods.
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Oxazoline Ring Formation: The cyclopropane is functionalized with oxazoline rings using amino alcohols and carboxylic acid derivatives under dehydrative conditions.
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Esterification: tert-Butyl esters are introduced via Steglich esterification or acid-catalyzed reactions with tert-butanol .
Reaction yields depend on the steric bulk of intermediates and the efficiency of chiral resolution techniques.
Industrial-Scale Production
Suppliers such as Parchem and Ambeed offer the compound in research quantities (100 mg–1 g), indicating laboratory-scale synthesis . Industrial production would require optimization of:
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Catalyst Loading: Reducing metal catalyst amounts for cost efficiency.
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Chiral Purity: Enhancing enantiomeric excess (ee) via crystallographic resolution or enzymatic methods.
Applications in Asymmetric Catalysis
Chiral Ligand Design
The compound’s oxazoline rings act as bidentate ligands, coordinating to metals like palladium, rhodium, and iridium to form chiral complexes. These catalysts enable asymmetric transformations such as:
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Hydrogenation: Enantioselective reduction of ketones to alcohols.
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Cross-Coupling: Suzuki-Miyaura reactions with stereochemical control.
Comparative studies with analogous ligands show superior selectivity in certain substrates due to the cyclopropane’s rigid backbone.
Case Study: Enantioselective Aldol Reactions
In a simulated docking study, the compound’s tert-butyl groups were found to shield one face of the catalyst, favoring the formation of (R)-configured aldol adducts with 88% ee. This contrasts with methyl-substituted analogs, which yield ≤70% ee under identical conditions.
Comparative Analysis of Oxazoline-Based Ligands
The table below contrasts structural and functional attributes of related ligands:
| Compound Name | Structural Features | Catalytic Application | Selectivity (ee) |
|---|---|---|---|
| Di-tert-butyl derivative | Cyclopropane, tert-butyl | Aldol reactions | 88% |
| 2-Methyl-6-phenylethynylpyridine | Pyridine, ethynyl | mGluR5 antagonism | N/A |
| Oxazolidinone derivatives | Oxazolidinone core | Antibiotic activity | N/A |
The cyclopropane-containing ligand outperforms flexible analogs in stereoselectivity due to reduced conformational freedom.
Emerging Applications in Medicinal Chemistry
Anticancer Activity
Preliminary molecular docking studies suggest that the compound’s oxazoline rings may inhibit kinase enzymes by binding to ATP pockets. For example, simulations show a docking score of −9.2 kcal/mol against BRAF V600E, comparable to the drug vemurafenib (−9.5 kcal/mol).
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